N~1~-(1-NAPHTHYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Description
The exact mass of the compound N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide is 489.16233155 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5OS/c35-26(30-24-15-8-12-21-11-4-5-13-22(21)24)19-36-29-31-28-27(32-33-29)23-14-6-7-16-25(23)34(28)18-17-20-9-2-1-3-10-20/h1-16H,17-19H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTBBBQVGCRVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(1-Naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. It belongs to a class of compounds that combine naphthyl and triazine moieties, which have been studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C31H27N5OS
- CAS Number : 312537-13-6
- Molar Mass : 517.64398 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its unique structure. The following sections detail specific activities and findings from various studies.
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus often demonstrate significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole ring interacts with microbial enzymes, inhibiting their function and leading to cell death.
- Efficacy : Compounds similar to this compound have shown MIC values ranging from 0.125 to 8 μg/mL against various bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N~1~-(1-Naphthyl)-2-{...} | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
| Triazole derivatives | 1 - 8 | MRSA, Klebsiella pneumoniae |
Anticancer Activity
The potential anticancer properties of this compound are supported by its structural components:
- Indole Moiety : Known for its role in various anticancer agents.
- In vitro Studies : Indole-based compounds have shown cytotoxicity against cancer cell lines, suggesting that N~1~-(1-naphthyl)-2-{...} could have similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituents : Modifications on the naphthyl and triazole rings can enhance potency or selectivity towards specific targets.
- Hybridization Effects : The combination of different pharmacophores can lead to synergistic effects in biological activity .
Case Studies
Several studies highlight the biological activity of compounds related to N~1~-(1-naphthyl)-2-{...}:
- Antimicrobial Efficacy Study :
- Anticancer Screening :
Q & A
Q. What strategies identify metabolic pathways in hepatic microsomes?
- Methodological Answer :
- Incubate the compound with rat liver microsomes and NADPH.
- Analyze metabolites via LC-MS/MS (Q-TOF) and compare fragmentation patterns to reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
